molecular formula C17H18N4O5S B2930966 5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034578-39-5

5-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Katalognummer B2930966
CAS-Nummer: 2034578-39-5
Molekulargewicht: 390.41
InChI-Schlüssel: XAVMHNVDSQEVEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrimidinamine derivatives are considered promising compounds in various fields due to their outstanding activity . They often contain a pyrimidine moiety, which exhibits a wide range of pharmacological activities and has been employed in the design of privileged structures in medicinal chemistry .


Synthesis Analysis

While specific synthesis information for the requested compound is not available, pyrimidinamine derivatives are often synthesized using a template, such as pyrimidifen, according to the principle of bioisosterism .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a pyrimidine core, which is known to exhibit diverse types of biological and pharmaceutical activities .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

  • A study by Hafez et al. (2017) discusses the synthesis of various derivatives including thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides and their evaluation for in vitro activity against human tumor cell lines such as liver cancer (HepG-2), colon cancer (HT-29), and lung cancer (NCI-H460). Notably, certain compounds showed higher activity against all cell lines compared to the standard drug doxorubicin, and also exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).

  • Deohate and Palaspagar (2020) synthesized (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines via cyclocondensation and assessed their insecticidal and antimicrobial potential, highlighting the diverse biological applications of such compounds (Deohate & Palaspagar, 2020).

Antibacterial Evaluation

  • Azab et al. (2013) focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop antibacterial agents. The study found that eight compounds exhibited high antibacterial activities, indicating the potential of such structures in developing new antimicrobials (Azab, Youssef, & El-Bordany, 2013).

  • Hassan et al. (2009) prepared derivatives of pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide and evaluated them against Gram-positive and Gram-negative bacteria and fungi, with some derivatives showing promising results. This underscores the significance of such compounds in the search for new antimicrobial agents (Hassan, El-Maghraby, Abdel Aal, & Bashandy, 2009).

Anticancer and Anti-5-lipoxygenase Agents

  • Rahmouni et al. (2016) synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated them for cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) discussed in this study provides insights into the design of compounds with enhanced biological activities (Rahmouni et al., 2016).

Wirkmechanismus

The mechanism of action for similar compounds, such as pyrimidinamine derivatives, is often related to their role as mitochondrial complex I electron transport inhibitors (MET I) .

Zukünftige Richtungen

Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . With the increasing evolution of pesticide resistance, these compounds are considered promising agricultural compounds . Therefore, future research may focus on the development of new pyrimidinamine derivatives with improved efficacy and safety profiles.

Eigenschaften

IUPAC Name

5-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-10-7-11(2)19-16(18-10)25-12-5-6-21(9-12)27(23,24)13-3-4-15-14(8-13)20-17(22)26-15/h3-4,7-8,12H,5-6,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVMHNVDSQEVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.